2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxybenzyl group, a triazolyl group, and a pyrido-naphthyridine core. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
The synthesis of 2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido-naphthyridine core, followed by the introduction of the methoxybenzyl and triazolyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrido-naphthyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxybenzyl group via nucleophilic substitution.
Click Chemistry: Attachment of the triazolyl group using azide-alkyne cycloaddition.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing automated synthesis and purification techniques.
Chemical Reactions Analysis
2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazolyl group.
Substitution: The methoxybenzyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing promising cytotoxic activity against various cancer cell lines.
Biological Research: The compound is used to investigate cellular pathways and mechanisms of action in biological systems.
Chemical Biology: It serves as a tool for studying enzyme inhibition and molecular interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, inhibiting their activity and leading to apoptosis in cancer cells. The triazolyl group plays a crucial role in binding to the active sites of target proteins, while the methoxybenzyl group enhances the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and pyrido-naphthyridine derivatives. Compared to these compounds, 2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer activity.
2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives: Used in coordination chemistry and materials science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-30-18-5-3-2-4-13(18)11-26-8-6-16-14(19(26)28)10-15-17(24-16)7-9-27(20(15)29)21-22-12-23-25-21/h2-10,12H,11H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOJGBIIYJOCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.